molecular formula C16H13FN4O2S B2453434 N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896319-15-6

N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2453434
CAS RN: 896319-15-6
M. Wt: 344.36
InChI Key: OMDBHNPUOCOJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Prodrug Development

Research on the metabolism of spleen tyrosine kinase inhibitors and their prodrugs, like fostamatinib, reveals the complex biotransformation processes involving hepatic and gut bacterial metabolism. These studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of drugs with similar structures (Sweeny et al., 2010).

Antimicrobial and Molluscicidal Agents

Compounds with fluorine/phosphorus substitutions and related structures have been synthesized and evaluated for their potential as antimicrobial and molluscicidal agents. This research contributes to the development of new treatments for diseases like Bilharziasis (Al-Romaizan et al., 2014).

Antibacterial Activities

The synthesis of new lamotrigine analogs with fluorine-substituted triazines demonstrates significant antibacterial activity, highlighting the potential for developing novel antibiotics to combat resistant bacterial strains (Alharbi et al., 2019).

Antipsychotic and Antidepressant Research

Studies on conformationally restricted benzamide analogues explore their potential as antipsychotics and antidepressants, illustrating the therapeutic possibilities of similar compounds in treating mental health disorders (van Wijngaarden et al., 1987).

Antiviral Research

Investigations into the antiviral potency of fluorine-substituted compounds against COVID-19 reveal their potential as therapeutic agents in managing pandemic outbreaks, demonstrating the significance of structural modifications in enhancing drug efficacy (Mary et al., 2020).

Oncology and Cancer Treatment

Research on fluorine-substituted triazinones and their derivatives as CDK2 inhibition agents offers insights into the development of new cancer therapies, showcasing the role of such compounds in inhibiting tumor growth and proliferation (Makki et al., 2015).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-10-6-7-13-19-15(20-16(23)21(13)8-10)24-9-14(22)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDBHNPUOCOJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

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